
3-(2-Methoxy-phenylamino)-propionic acid
Overview
Description
3-(2-Methoxy-phenylamino)-propionic acid, also known as MPPA, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. MPPA belongs to the class of non-proteinogenic amino acids and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
In vitro and in vivo Evaluation
3-(2-Methoxy-phenylamino)-propionic acid and its derivatives have been studied for their potential in medical applications, particularly in bone health. A study by Hutchinson et al. (2003) found that a related compound, 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, acted as a potent antagonist of the alpha(v)beta(3) receptor. This compound showed promise in in vivo models for bone turnover, suggesting potential applications in osteoporosis treatment.
Peroxisome Proliferator-Activated Receptor Gamma Agonists
Compounds related to 3-(2-Methoxy-phenylamino)-propionic acid have been explored as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists. For instance, Cobb et al. (1998) synthesized analogues with modifications in the N-2-benzoylphenyl moiety, exploring their potential in managing type 2 diabetes.
Antibacterial Activity
The derivatives of 3-(2-Methoxy-phenylamino)-propionic acid have been investigated for their antibacterial properties. Arutyunyan et al. (2014) synthesized propionamides from 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionic acid and found them to possess weak antibacterial activity.
Cancer Research
Some studies have looked into the impact of compounds similar to 3-(2-Methoxy-phenylamino)-propionic acid on cancer cells. Yin et al. (2001) investigated an isocoumarin derivative, 2-(8-Hydroxy-6-methoxy-1-oxo-1H-2-benzopyran-3-yl) propionic acid (NM-3), which showed potential in inducing cell death in carcinoma cells through the generation of reactive oxygen species.
Renewable Chemical Production
In the field of green chemistry, derivatives of 3-(2-Methoxy-phenylamino)-propionic acid have been explored for their potential as renewable chemicals. Trejo-Machin et al. (2017) used 3-(4-Hydroxyphenyl)propanoic acid, a phenolic compound related to 3-(2-Methoxy-phenylamino)-propionic acid, in the creation of polybenzoxazine, highlighting its utility in material science.
Metabolic Engineering and Biosynthesis
The compound has also found applications in metabolic engineering. Sun et al. (2016) demonstrated the biosynthesis of 3-Phenylpropionic acid and 3-(4-hydroxyphenyl) propionic acid using Escherichia coli. This process represents an environmentally friendly alternative to chemical synthesis for producing these important commodity aromatic acids.
properties
IUPAC Name |
3-(2-methoxyanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-8(9)11-7-6-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEUQSTVFNTQPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368332 | |
| Record name | b-Alanine, N-(2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832901 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(2-Methoxy-phenylamino)-propionic acid | |
CAS RN |
3334-66-5 | |
| Record name | b-Alanine, N-(2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(2-methoxyphenyl)amino]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



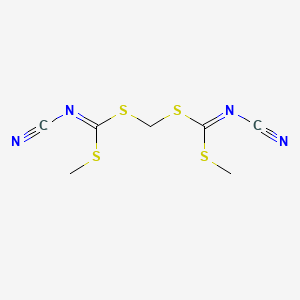
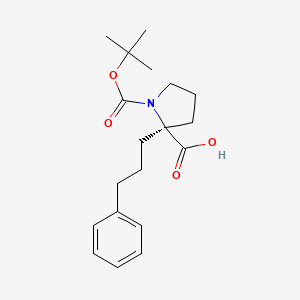
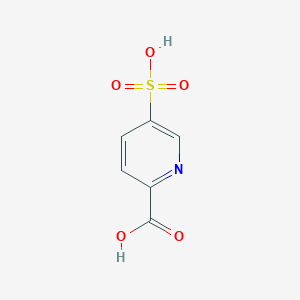
![1-[5-(4-Chlorophenyl)-2-thienyl]-1-ethanone](/img/structure/B1608022.png)

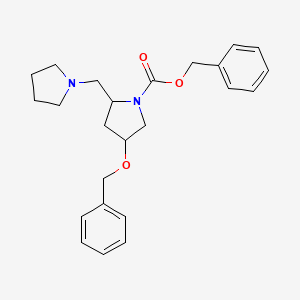


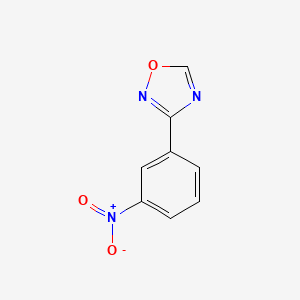



![Ethyl 2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate](/img/structure/B1608038.png)
